molecular formula C16H19ClN2O3 B2519453 Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 2034513-60-3

Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2519453
CAS RN: 2034513-60-3
M. Wt: 322.79
InChI Key: UUFQJPVFWNKIBC-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.
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Scientific Research Applications

Unprecedented Base-Promoted Cascade Transformation

A study demonstrated the transformation of a pyrimidinone derivative into a novel tricyclic compound, highlighting the compound's reactivity and potential for creating complex molecular structures under the influence of strong bases like NaH, DBU, and KOH. This process resulted in a novel tricyclic compound, showcasing the chemical's versatility in organic synthesis (Shutalev et al., 2008).

Reaction Pathway Influence by Thiophenol

Another study explored the dramatic effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. This work illuminated how the basicity-nucleophilicity of the reaction media significantly impacts the chemical reactions involving the compound, resulting in different products based on ring expansion or nucleophilic substitution (Fesenko et al., 2010).

Spectral Analysis Using DFT Computations

Spectral analysis of a closely related derivative using Density Functional Theory (DFT) computations provided insight into its molecular structures, vibrational frequencies, and potential for interaction analyses. This study contributes to understanding the molecular characteristics and stability of such compounds through theoretical and experimental spectroscopy (Shakila & Saleem, 2018).

Antimicrobial and Anti-inflammatory Applications

Research on derivatives of this compound showed significant antimicrobial and anti-inflammatory activities. Such studies offer a glimpse into the potential biomedical applications of these chemical structures, emphasizing their relevance in developing new therapeutic agents (A.S.Dongarwar et al., 2011).

properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-4-22-15(20)13-12(8-17)18-16(21)19-14(13)11-7-9(2)5-6-10(11)3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFQJPVFWNKIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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